

Application Notes and Protocols for (Rac)-PT2399 Dosing and Administration in Mice

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Compound of Interest

Compound Name: (Rac)-PT2399

Cat. No.: B10815350

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of **(Rac)-PT2399**, a selective inhibitor of Hypoxia-Inducible Factor-2 α (HIF-2 α), in murine models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to (Rac)-PT2399

(Rac)-PT2399 is a potent and selective antagonist of HIF-2 α . It functions by binding directly to the PAS B domain of the HIF-2 α subunit, thereby preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1 β . This disruption of the HIF-2 α /ARNT complex inhibits the transcription of HIF-2 α target genes, which are crucial for tumor progression, angiogenesis, and cell proliferation. Preclinical studies have demonstrated its anti-tumor activity in various cancer models, particularly in clear cell renal cell carcinoma (ccRCC).

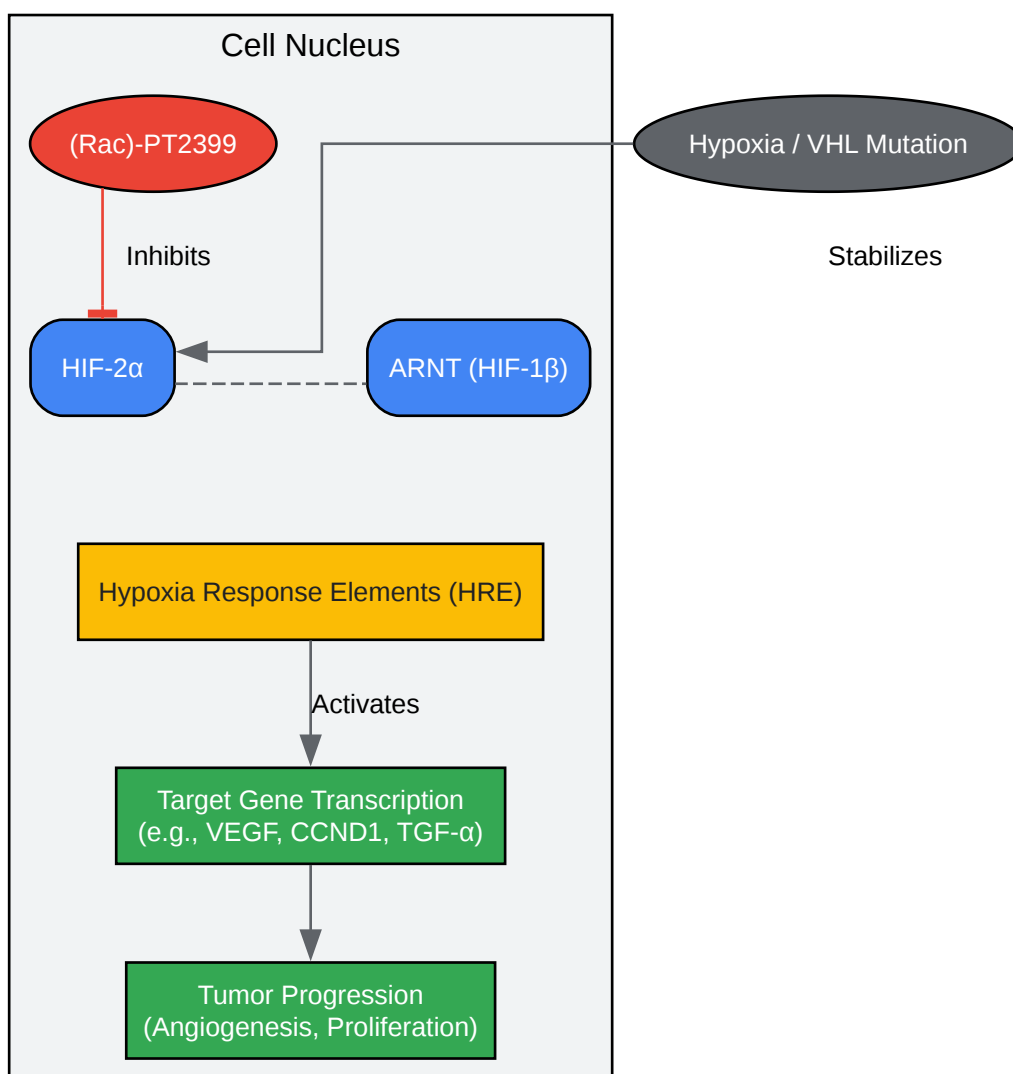
Quantitative Data Summary

The following table summarizes the key quantitative data for the dosing and administration of **(Rac)-PT2399** in mice based on available preclinical research.

Parameter	Value	Reference
Route of Administration	Oral Gavage	[1] [2]
Dosage	100 mg/kg	[1] [2]
Dosing Frequency	Every 12 hours	[1]
Vehicle Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	

Signaling Pathway

The diagram below illustrates the mechanism of action of **(Rac)-PT2399** in inhibiting the HIF-2 α signaling pathway. Under hypoxic conditions or in cancers with VHL mutations, HIF-2 α stabilizes and dimerizes with ARNT, leading to the transcription of target genes that promote tumor growth. **(Rac)-PT2399** blocks this dimerization.



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Figure 1: (Rac)-PT2399 Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of **(Rac)-PT2399** in mice for preclinical research, particularly in the context of xenograft models.

Formulation of (Rac)-PT2399 for Oral Gavage

Materials:

- **(Rac)-PT2399** powder

- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Polysorbate 80 (Tween 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (recommended)

Procedure:

- Calculate the required amount of **(Rac)-PT2399**: Based on the desired dose (100 mg/kg) and the body weight of the mice to be treated, calculate the total mass of **(Rac)-PT2399** needed.
- Prepare the vehicle solution: In a sterile container, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
- Dissolve **(Rac)-PT2399**:
 - Add the calculated amount of **(Rac)-PT2399** powder to the appropriate volume of the prepared vehicle to achieve the final desired concentration.
 - Vortex the mixture vigorously to aid dissolution.
 - For complete dissolution, sonication is recommended. Sonicate the mixture until a clear solution is obtained.
- Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.

Administration via Oral Gavage

Materials:

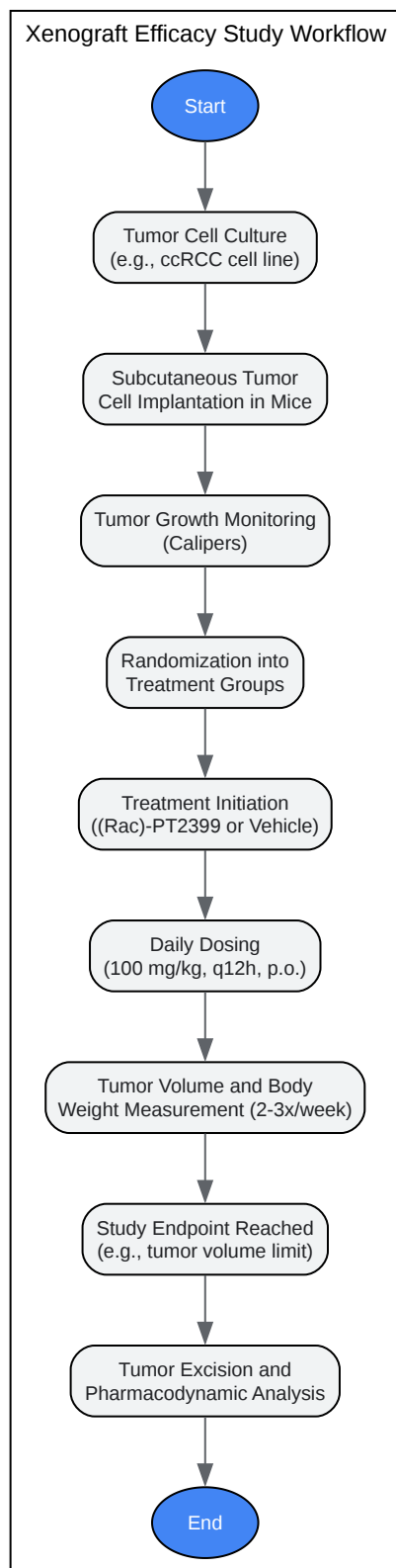
- Prepared **(Rac)-PT2399** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
- 1 mL syringes
- Animal scale

Procedure:

- **Animal Weighing:** Weigh each mouse accurately immediately before dosing to calculate the precise volume of the formulation to be administered.
- **Volume Calculation:** Calculate the administration volume based on the mouse's body weight and the concentration of the prepared formulation. The typical administration volume for mice is 5-10 mL/kg.
- **Animal Restraint:** Gently but firmly restrain the mouse to immobilize its head and body.
- **Gavage Needle Insertion:**
 - Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
 - Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
- **Substance Administration:** Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the formulation.
- **Post-Administration Monitoring:** After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Experimental Workflow for a Xenograft Study

The following diagram outlines a typical workflow for an in vivo efficacy study of **(Rac)-PT2399** in a mouse xenograft model.



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